molecular formula C7H17N3O B14526920 Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl- CAS No. 62594-29-0

Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl-

Cat. No.: B14526920
CAS No.: 62594-29-0
M. Wt: 159.23 g/mol
InChI Key: KVZNSCWDFPBNTD-UHFFFAOYSA-N
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Description

Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- is an organic compound with the molecular formula C5H13N3O It is a derivative of urea, where the hydrogen atoms are substituted with dimethylaminoethyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- typically involves the reaction of ethyl isocyanate with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C2H5NCO+H2NCH2CH2N(CH3)2C5H13N3O\text{C}_2\text{H}_5\text{NCO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 \rightarrow \text{C}_5\text{H}_{13}\text{N}_3\text{O} C2​H5​NCO+H2​NCH2​CH2​N(CH3​)2​→C5​H13​N3​O

Industrial Production Methods

In industrial settings, the production of Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of catalysts and specific reaction parameters to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the dimethylaminoethyl or ethyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylurea: A simpler derivative of urea with two methyl groups.

    Ethylurea: A derivative of urea with an ethyl group.

    N,N-Diethylurea: A derivative of urea with two ethyl groups.

Uniqueness

Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- is unique due to the presence of both dimethylaminoethyl and ethyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

62594-29-0

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-ethylurea

InChI

InChI=1S/C7H17N3O/c1-4-8-7(11)9-5-6-10(2)3/h4-6H2,1-3H3,(H2,8,9,11)

InChI Key

KVZNSCWDFPBNTD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCCN(C)C

Origin of Product

United States

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